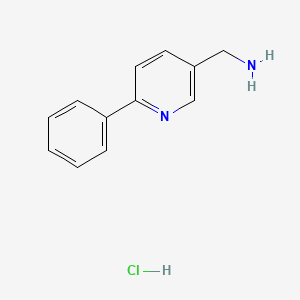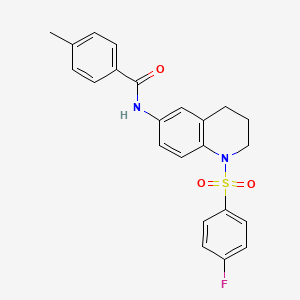
N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chlorinating Reagent and Synthesis
N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide and related compounds have been utilized as chlorinating agents in organic synthesis. Xiao-Qiu Pu et al. (2016) describe the use of a structurally simple and reactive chlorinating reagent for the chlorination of 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, obtaining chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016).
Antitumor Applications
Some sulfonamide compounds, including those structurally related to this compound, have been studied for their antitumor properties. For example, T. Owa et al. (2002) investigated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have advanced to clinical trials. These compounds disrupt tubulin polymerization or act as antiproliferative agents by affecting cell cycle phases (T. Owa et al., 2002).
Cyanation of C(sp2)-H Bonds
N-cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a cyanating reagent in the selective rhodium-catalyzed cyanation of chelation-assisted C-H bonds of alkenes. This methodology, described by Manthena Chaitanya and P. Anbarasan (2015), allows the synthesis of diverse substituted acrylonitriles in good to excellent yields, highlighting the utility of sulfonamide compounds in facilitating novel organic transformations (Manthena Chaitanya & P. Anbarasan, 2015).
Electrophilic Cyanation
N-Cyano-N-phenyl-p-methylbenzenesulfonamide has also been employed as an electrophilic cyanation reagent for the synthesis of various benzonitriles from (hetero)aryl bromides. P. Anbarasan, H. Neumann, and M. Beller (2011) demonstrated the efficiency of this methodology by synthesizing pharmaceutical intermediates and showing the chemoselective monocyanation of dibromoarenes in good to excellent yields (P. Anbarasan, H. Neumann, & M. Beller, 2011).
Mecanismo De Acción
Target of Action
The primary target of N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is Thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is known to interact with its target, thymidylate synthase . The interaction with this enzyme could potentially lead to inhibition of its activity, thereby affecting DNA synthesis and cell proliferation .
Biochemical Pathways
Given its target, it is likely to impact thedTMP synthesis pathway . By inhibiting Thymidylate synthase, the compound could disrupt the synthesis of dTMP, leading to DNA replication stress and potentially cell death .
Result of Action
Given its potential to inhibit thymidylate synthase, it could lead toDNA replication stress and potentially cell death .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-22-10-3-5-11(6-4-10)23(20,21)19-13-8-9(14(16,17)18)2-7-12(13)15/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCLVVBGNLNOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2868097.png)
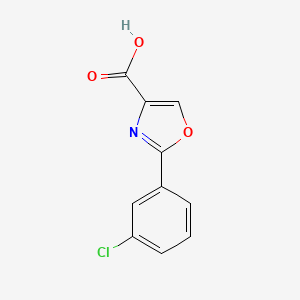

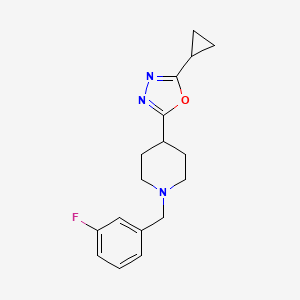
![Methyl 3-({2-[(2-{[2-(diethylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2868103.png)
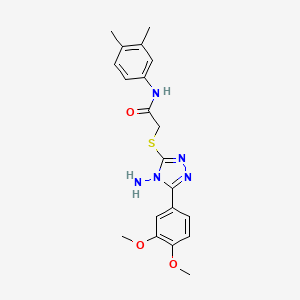

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2868110.png)
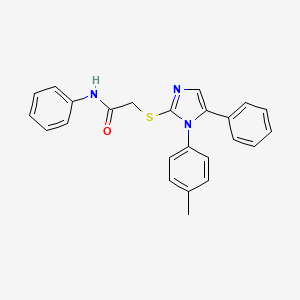
![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)
![[(5-Chloro-2-methoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine](/img/structure/B2868116.png)
